

Dibutyl Chlorendate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Dibutyl chlorendate*

CAS No.: *1770-80-5*

Cat. No.: *B156090*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl chlorendate (DBC), with the CAS number 1770-80-5, is a chlorinated organic compound recognized for its role as a flame retardant and as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^{[1][2][3]} Its chemical structure, dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is characterized by a norbornene backbone with extensive chlorination and dibutyl ester functional groups.^[1] This technical guide provides a comprehensive review of the available literature on **Dibutyl chlorendate**, focusing on its chemical and physical properties, synthesis, analytical methods, and toxicological profile. Given the limited direct research on DBC, this review also incorporates data from its precursor, chlorendic acid, and a structurally similar compound, dibutyl phthalate (DBP), to provide a broader understanding of its potential biological interactions and toxicological profile.

Chemical and Physical Properties

Dibutyl chlorendate is typically a colorless to light yellow, transparent oily liquid.^{[2][3]} A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Dibutyl Chlorendate**

Property	Value	Source
CAS Number	1770-80-5	[1]
Molecular Formula	C ₁₇ H ₂₀ Cl ₆ O ₄	[1]
Molecular Weight	501.05 g/mol	[1]
Physical Description	Colorless to light yellow transparent oily liquid	[2][3]
IUPAC Name	dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate	[1]

Synthesis of Dibutyl Chlorendate

The synthesis of **Dibutyl chlorendate** is not extensively detailed in publicly available literature. However, based on its chemical structure, a plausible synthetic pathway involves a two-step process: a Diels-Alder reaction followed by esterification.

Experimental Protocol: Synthesis of Dibutyl Chlorendate

Step 1: Diels-Alder Reaction to form Chlorendic Anhydride

The synthesis of the chlorendate backbone is achieved through a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of hexachlorocyclopentadiene and maleic anhydride are dissolved in a suitable solvent, such as toluene or xylene.
- **Reaction Conditions:** The reaction mixture is heated to reflux (typically between 110-140°C) with continuous stirring. The progress of the reaction can be monitored by techniques such

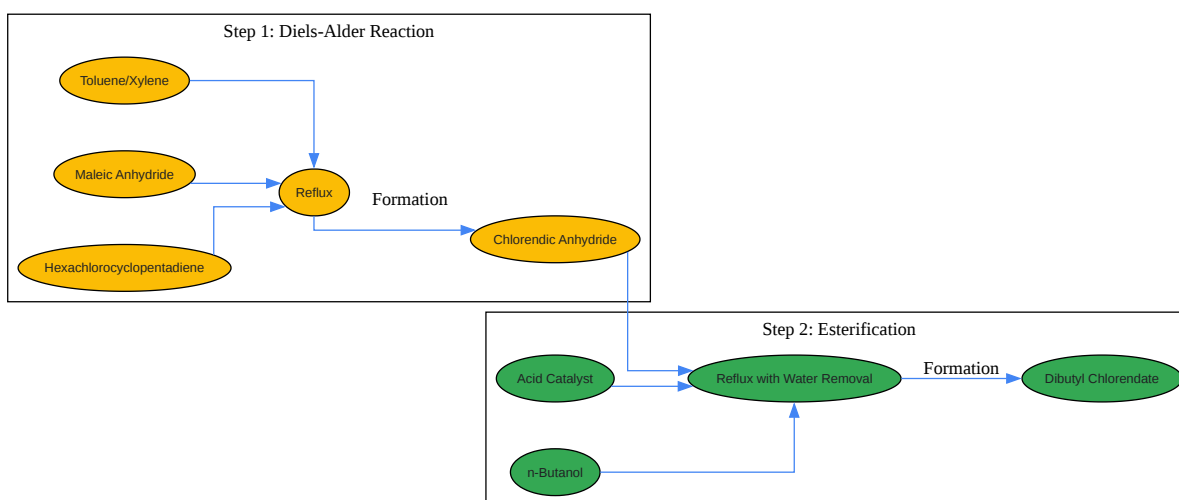
as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Product Isolation:** Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid, chlorendic anhydride, is then purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

Step 2: Esterification of Chlorendic Anhydride

The chlorendic anhydride is then esterified with n-butanol to yield **Dibutyl chlorendate**.

- **Reactant Preparation:** Chlorendic anhydride is added to a flask containing an excess of n-butanol, which serves as both a reactant and a solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
- **Reaction Conditions:** The mixture is heated to reflux, and the water produced during the esterification is removed using a Dean-Stark apparatus to drive the reaction to completion.
- **Work-up and Purification:** After the reaction is complete, the excess n-butanol is removed by distillation. The remaining crude product is dissolved in an organic solvent like diethyl ether and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude **Dibutyl chlorendate**.
- **Final Purification:** The final product can be purified by vacuum distillation or column chromatography to obtain a high-purity oily liquid.



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A generalized workflow for the synthesis of **Dibutyl chlorendate**.

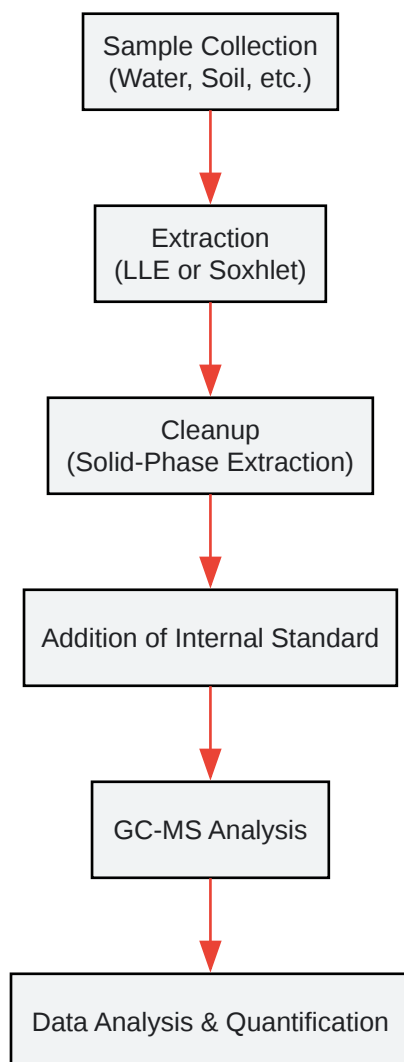
Analytical Methodology

The detection and quantification of **Dibutyl chlorendate** in various matrices can be achieved using standard chromatographic techniques, particularly Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Dibutyl Chlorendate

- Sample Preparation:

- Water Samples: A known volume of the water sample is subjected to liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane. The organic extract is then dried over anhydrous sodium sulfate and concentrated.
- Soil/Sediment Samples: A solid sample is extracted using a technique like Soxhlet extraction with an appropriate organic solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
- Internal Standard: An internal standard, such as a deuterated analog of DBC or a structurally similar compound not expected to be in the sample, is added to the prepared extract prior to analysis to ensure accurate quantification.
- GC-MS Conditions:
 - Gas Chromatograph: An Agilent 7890A GC (or equivalent) equipped with a capillary column (e.g., 5% phenyl-methyl silicone bonded-phase) is used for separation.
 - Injection: A small volume (e.g., 1 μ L) of the sample extract is injected in splitless mode.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
 - Oven Temperature Program: A temperature gradient is programmed to ensure the separation of DBC from other components in the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
 - Mass Spectrometer: An Agilent 7000-Triple-Quad MS (or equivalent) is operated in electron impact (EI) ionization mode.
 - Detection: The mass spectrometer is set to selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for DBC. Specific ions characteristic of the DBC molecule are monitored.
- Quantification: A calibration curve is generated using a series of standard solutions of DBC of known concentrations. The concentration of DBC in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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A typical workflow for the analysis of **Dibutyl chlorendate** in environmental samples.

Toxicological Profile

The toxicological data specifically for **Dibutyl chlorendate** is sparse. Much of the available information is extrapolated from studies on its precursor, chlorendic acid, and the structurally related compound, dibutyl phthalate (DBP).

Acute Toxicity

Limited data is available for the acute toxicity of **Dibutyl chlorendate**.

Table 2: Acute Toxicity of **Dibutyl Chlorendate**

Species	Route	Endpoint	Value	Source
Rat	Oral	LD50	> 10,000 mg/kg	[1]

Carcinogenicity

Dibutyl chlorendate is reasonably anticipated to be a human carcinogen.[1] This classification is based on studies of its precursor, chlorendic acid. Oral exposure to chlorendic acid has been shown to cause tumors in animal studies.

Table 3: Carcinogenicity of Chlorendic Acid (Precursor to DBC)

Species	Route	Tumor Type	Finding	Source
Female Rat	Dietary	Hepatocellular Carcinoma	Sufficient evidence of carcinogenicity	[1]
Male Mouse	Dietary	Hepatocellular Carcinoma	Sufficient evidence of carcinogenicity	[1]
Male Rat	Dietary	Liver Adenoma, Pancreatic Acinar-cell Adenoma	Benign tumors observed	[1]

Aquatic Toxicity

Dibutyl chlorendate is classified as very toxic to aquatic life with long-lasting effects.[1] While specific quantitative data for DBC is limited, studies on the related compound, dibutyl phthalate (DBP), provide an indication of its potential ecotoxicity.

Table 4: Aquatic Toxicity of Dibutyl Phthalate (DBP) (Related Compound)

Species	Endpoint	Value (mg/L)	Exposure Time	Source
Daphnia magna (neonate)	LC50	3.48	24 hours	[4]
Daphnia magna (neonate)	LC50	2.83	48 hours	[4]
Daphnia magna (adult)	LC50	4.92	24 hours	[4]
Daphnia magna (adult)	LC50	4.31	48 hours	[4]
Oreochromis niloticus (juvenile)	LC50	11.8	96 hours	[5]

Potential Mechanisms of Action (Inferred from Dibutyl Phthalate)

The specific signaling pathways and mechanisms of toxicity for **Dibutyl chlorendate** have not been elucidated. However, research on the structurally similar dibutyl phthalate (DBP) suggests potential pathways that may be relevant. It is crucial to note that these are inferred mechanisms and require experimental validation for DBC.

Oxidative Stress

Studies on DBP have demonstrated that it can induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a decrease in the levels of antioxidant enzymes.[6] This oxidative damage is a potential mechanism for cellular and tissue injury.

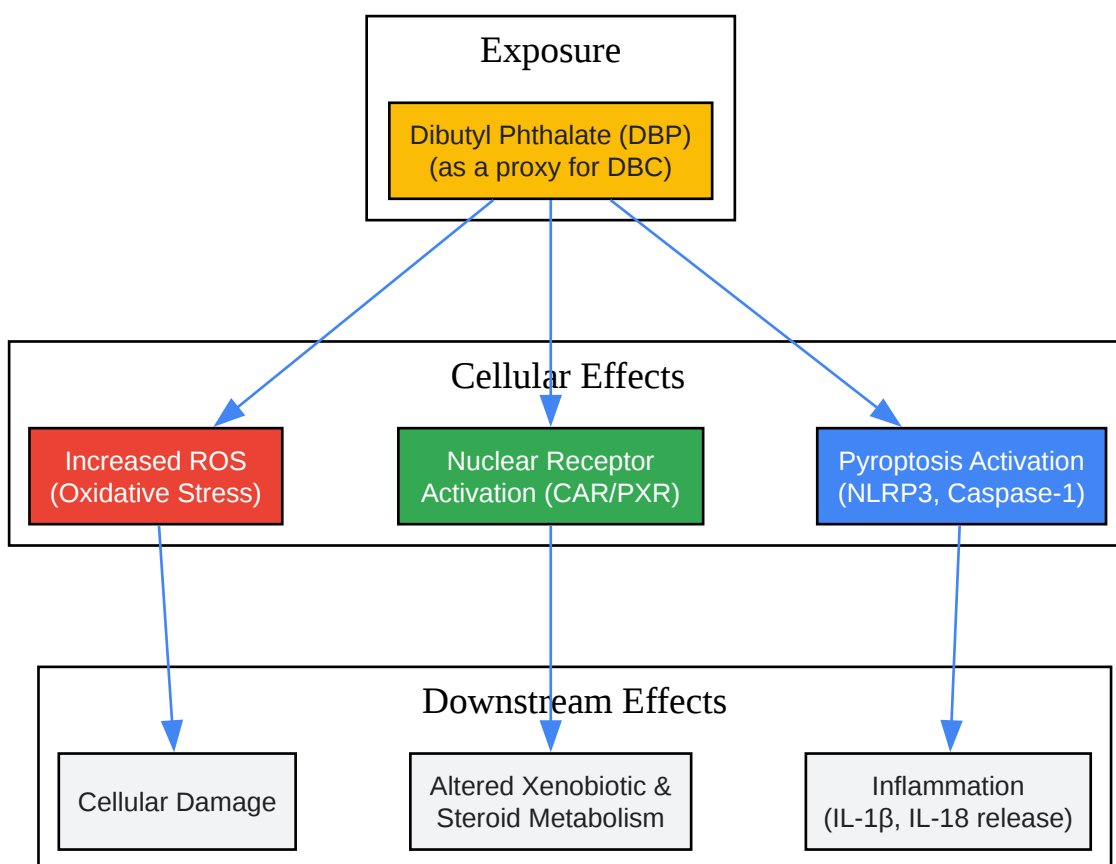
Nuclear Receptor Interactions

DBP has been shown to interact with nuclear receptors, including the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[7] These receptors play a key role in the metabolism of xenobiotics and steroids. Activation of these receptors can lead to the induction of cytochrome P450 enzymes, altering hormone homeostasis. Phthalates, in general, are

known to interact with various nuclear receptors, including estrogen and androgen receptors, potentially leading to endocrine disruption.[8]

Inflammatory Pathways

Long-term exposure to DBP has been linked to cardiovascular toxicity through mechanisms involving oxidative inflammation.[9] One proposed pathway is the activation of pyroptosis, a form of programmed cell death that results in the release of pro-inflammatory cytokines like IL-1 β and IL-18.[9]



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Inferred signaling pathways based on studies of Dibutyl Phthalate (DBP).

Conclusion

Dibutyl chlorendate is a compound with industrial applications as a flame retardant and chemical intermediate. While its basic chemical and physical properties are known, there is a

significant lack of publicly available data on its specific toxicological profile and mechanisms of action. The information that is available is often derived from its precursor, chlorendic acid, or the structurally related compound, dibutyl phthalate. These surrogate data suggest that DBC is likely to be a carcinogen and toxic to aquatic life, potentially acting through mechanisms involving oxidative stress and endocrine disruption via nuclear receptor interactions. Further research is critically needed to elucidate the specific biological effects and signaling pathways of **Dibutyl chlorendate** to fully assess its risk to human health and the environment. The experimental protocols and workflows provided in this guide offer a starting point for such investigations.

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